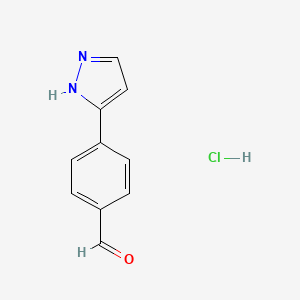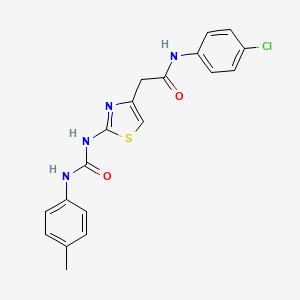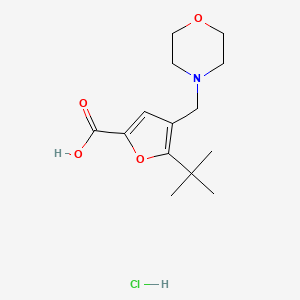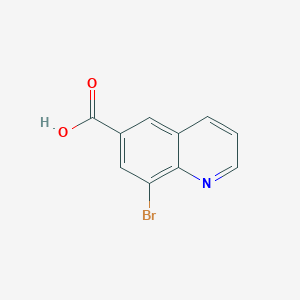
4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 2230804-28-9 . It has a molecular weight of 208.65 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 208.65 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
A key application area is in synthesis and catalysis, where derivatives of 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride serve as intermediates or catalysts in chemical reactions. For example, ZnO-beta zeolite has been utilized as an effective catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of pyrazolyl compounds in facilitating organic transformations with good to excellent yields and reusability of the catalytic material (Katkar et al., 2011).
Molecular Structure Analysis
Research into the molecular structure, characterization, and analysis of novel pyrazole derivatives is another significant application. Studies like the one conducted by Naveen et al. (2021), which involved the synthesis, characterization, and crystal structure analysis of a novel pyrazole derivative, demonstrate the utility of these compounds in deepening our understanding of molecular interactions, stability, and properties (Naveen et al., 2021).
Metal-Organic Frameworks (MOFs)
Pyrazole-based ligands are also instrumental in the development of metal–organic frameworks (MOFs) with high thermal and chemical stability. The study by Colombo et al. (2011) showcases the synthesis of MOFs using a pyrazole-based ligand, which resulted in materials with exceptional stability and potential applications in catalysis and gas storage (Colombo et al., 2011).
Antimicrobial and Antioxidant Properties
Functionalized pyrazole scaffolds exhibit antimicrobial and antioxidant activities, as explored in a study by Rangaswamy et al. (2017). This research highlights the potential of pyrazole derivatives in pharmaceutical applications, providing a foundation for the development of new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride” are not mentioned in the sources I found, pyrazole compounds in general are of significant interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their broad range of chemical and biological properties make them valuable targets for future research and development .
Eigenschaften
IUPAC Name |
4-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWCKHHWAPNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)
![5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2729059.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2729060.png)
![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)

![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)


![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2729069.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2729070.png)
![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)